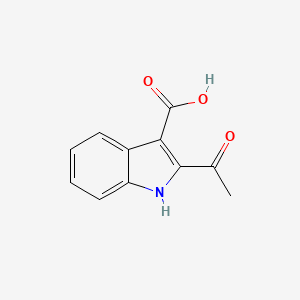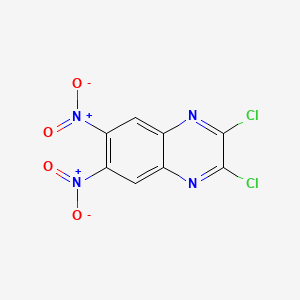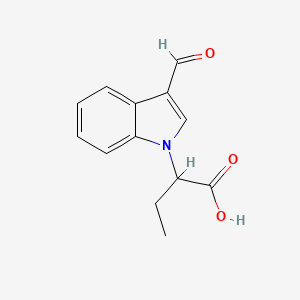
2-(3-formyl-1H-indol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 869947-42-2 . It has a molecular weight of 231.25 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-formyl-1H-indol-1-yl)butanoic acid” is 1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 231.25 g/mol .科学的研究の応用
Synthesis and Chemical Transformations
Novel Indole Based Hybrid Scaffolds : Researchers developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides by transforming 4-(1H-indol-3-yl)butanoic acid through a series of chemical processes. These compounds demonstrated potent inhibitory potential against the urease enzyme and mild cytotoxicity, suggesting their value as therapeutic agents in drug design programs (Nazir et al., 2018).
Intramolecular Ugi Reaction : 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid underwent an intramolecular Ugi reaction with primary amines and alkyl isocyanides, resulting in novel indoloketopiperazine derivatives. This showcases the chemical versatility and potential for generating unique compounds (Ghandi et al., 2012).
Biological Applications and Therapeutic Potential
CXC Chemokine Receptor-2 Antagonists : Patents have claimed 4-(2-arylindol-3-yl) butanoic acid derivatives as active CXC chemokine receptor-2 antagonists. These compounds hold promise for treating a wide range of inflammatory diseases, highlighting the therapeutic potential of this chemical framework (Expert Opinion on Therapeutic Patents, 2003).
Antidiabetic Agents : Indolyl butanoic acid was used as a starting material to create a range of compounds tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This study indicates the potential of these compounds as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Antitumor Activity : Derivatives of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides were synthesized and shown to exhibit moderate antitumor activity against most malignant tumor cells, with certain compounds being particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid demonstrated remarkable antimicrobial activity. This research opens avenues for using these compounds as potential antimicrobial agents (Radhakrishnan et al., 2020).
Metal Complexes : Research into the metal complexes of indolecarboxylic acids, including indole-3-butanoic acid, provides insights into their biological activity, potentially related to the formation of stable metal complexes in plant tissues (Cariati et al., 1983).
Safety And Hazards
The safety information for “2-(3-formyl-1H-indol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(3-formylindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHURCYMNEHJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276679 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)butanoic acid | |
CAS RN |
869947-42-2 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
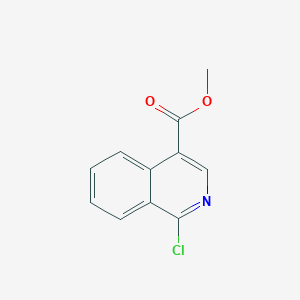
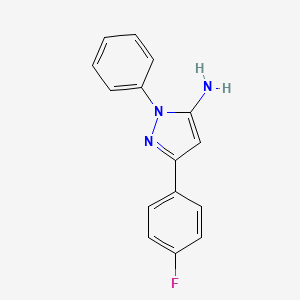
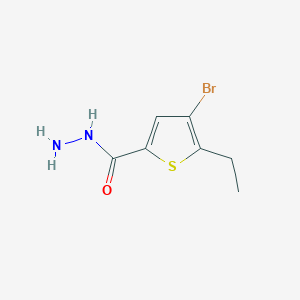
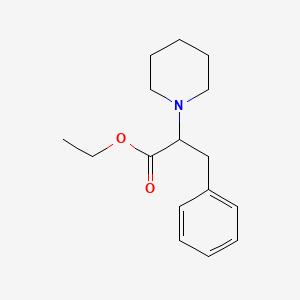
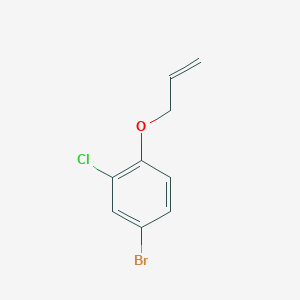
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
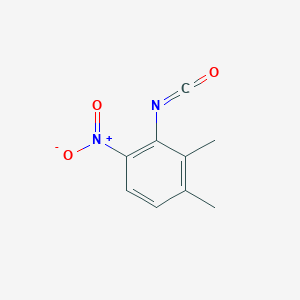
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
